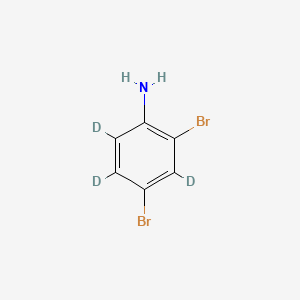
2,4-Dibromo-3,5,6-trideuterio-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-3,5,6-trideuterio-aniline is a halogenated aniline derivative characterized by the presence of bromine atoms at the 2 and 4 positions and deuterium atoms at the 3, 5, and 6 positions on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-3,5,6-trideuterio-aniline typically involves the bromination of aniline derivatives followed by deuterium exchange reactions. One common method includes the bromination of aniline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromoaniline is then subjected to deuterium exchange using deuterium oxide (D2O) under acidic or basic conditions to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-3,5,6-trideuterio-aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or deuterated anilines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted anilines with various functional groups.
Oxidation Reactions: Formation of nitro or nitroso derivatives.
Reduction Reactions: Formation of deuterated anilines.
Applications De Recherche Scientifique
2,4-Dibromo-3,5,6-trideuterio-aniline has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in isotopic labeling studies to trace metabolic pathways and understand biological processes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4-dibromo-3,5,6-trideuterio-aniline involves its interaction with specific molecular targets and pathways. The presence of bromine and deuterium atoms can influence the compound’s reactivity and stability. The bromine atoms can participate in halogen bonding, while the deuterium atoms can affect the compound’s kinetic isotope effects, leading to altered reaction rates and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromoaniline: Similar structure but lacks deuterium atoms.
2,6-Dibromo-4-(trifluoromethyl)aniline: Contains bromine atoms at different positions and a trifluoromethyl group.
3,5-Dibromoaniline: Bromine atoms at different positions on the benzene ring.
Uniqueness
2,4-Dibromo-3,5,6-trideuterio-aniline is unique due to its specific isotopic labeling, which provides distinct advantages in research applications, such as tracing and studying reaction mechanisms and metabolic pathways. The presence of deuterium atoms also imparts unique kinetic isotope effects, making it valuable for studying reaction dynamics .
Propriétés
Formule moléculaire |
C6H5Br2N |
|---|---|
Poids moléculaire |
253.94 g/mol |
Nom IUPAC |
2,4-dibromo-3,5,6-trideuterioaniline |
InChI |
InChI=1S/C6H5Br2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2/i1D,2D,3D |
Clé InChI |
DYSRXWYRUJCNFI-CBYSEHNBSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1N)Br)[2H])Br)[2H] |
SMILES canonique |
C1=CC(=C(C=C1Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-methylpentanoic acid](/img/structure/B13902374.png)
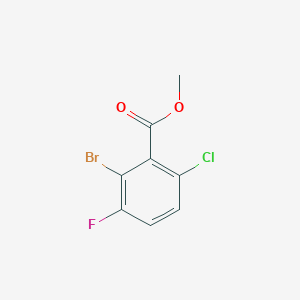
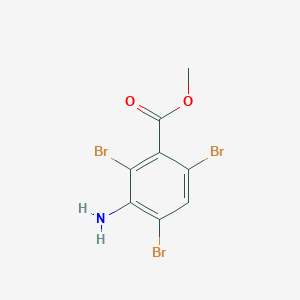
![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13902387.png)
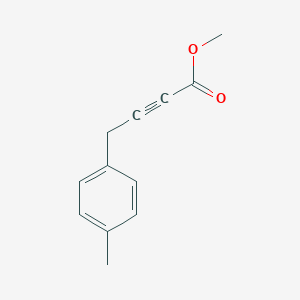
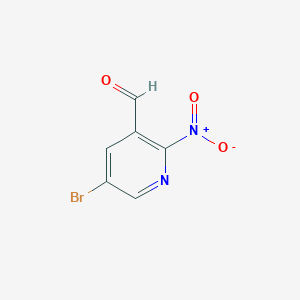
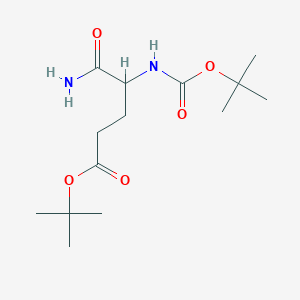
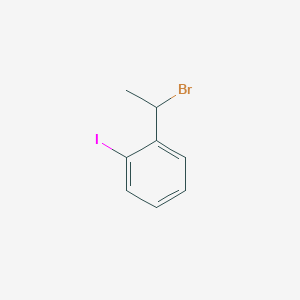
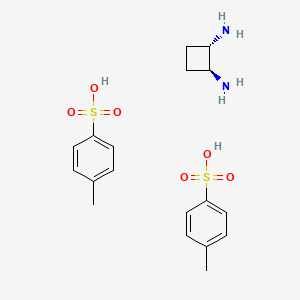
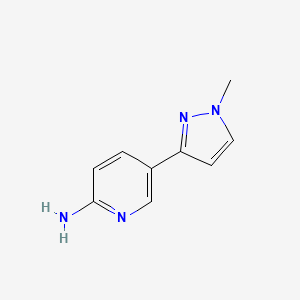
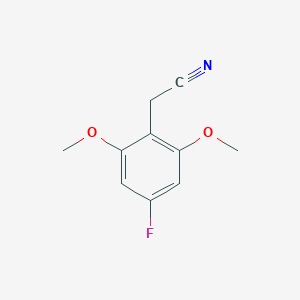
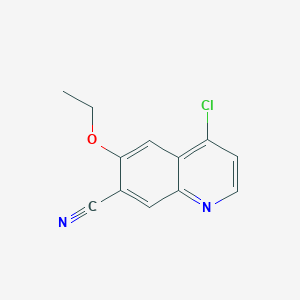
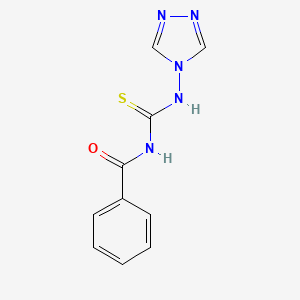
![[(2S,3R)-3-methylpyrrolidin-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13902461.png)
